molecular formula C8H8BrNO4 B2878618 Methyl 4-bromo-5-acetamidofuran-2-carboxylate CAS No. 2138550-12-4

Methyl 4-bromo-5-acetamidofuran-2-carboxylate

Cat. No.: B2878618
CAS No.: 2138550-12-4
M. Wt: 262.059
InChI Key: VOLINUWWKOMICG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-acetamidofuran-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains bromine, acetamido, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-acetamidofuran-2-carboxylate typically involves the bromination of a furan derivative followed by acetamidation and esterification. One common synthetic route starts with the bromination of furan-2-carboxylic acid to obtain 4-bromo-furan-2-carboxylic acid. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, forming 4-bromo-5-acetamidofuran-2-carboxylic acid. Finally, esterification with methanol in the presence of a catalyst such as sulfuric acid yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-acetamidofuran-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The furan ring can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or dehalogenated compounds.

Scientific Research Applications

Methyl 4-bromo-5-acetamidofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-acetamidofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-5-nitrofuran-2-carboxylate: Similar structure but with a nitro group instead of an acetamido group.

    Methyl 4-chloro-5-acetamidofuran-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 4-bromo-5-aminofuran-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.

Uniqueness

Methyl 4-bromo-5-acetamidofuran-2-carboxylate is unique due to the presence of both bromine and acetamido groups, which confer distinct chemical reactivity and potential biological activities. Its specific combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-acetamido-4-bromofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-4(11)10-7-5(9)3-6(14-7)8(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLINUWWKOMICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(O1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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